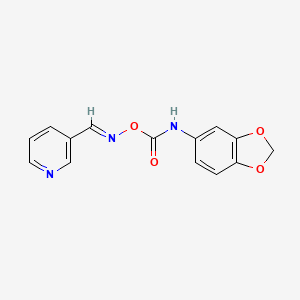
3,3'-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide is a chemical compound with the molecular formula C19H24N4O4 and a molecular weight of 372.4 g/mol. It is known for its unique structure, which includes two phenyleneoxy groups connected by a methylene bridge, and two propionodihydrazide groups attached to the phenyleneoxy groups. This compound is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide typically involves the reaction of 4,4’-methylenebis(phenol) with propionyl chloride to form the intermediate 3,3’-(methylenebis(4,1-phenyleneoxy))dipropionyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions usually involve the use of an organic solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenyleneoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyleneoxy derivatives.
科学的研究の応用
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism of action of 3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
3,3’-(Sulfonylbis(4,1-phenyleneoxy))dianiline: A similar compound with a sulfonyl group instead of a methylene bridge.
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide: Another similar compound with different substituents on the phenyleneoxy groups.
Uniqueness
3,3’-(Methylenebis(4,1-phenyleneoxy))dipropionodihydrazide is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with biological molecules in distinct ways. This uniqueness makes it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
88515-86-0 |
|---|---|
分子式 |
C19H24N4O4 |
分子量 |
372.4 g/mol |
IUPAC名 |
3-[4-[[4-(3-hydrazinyl-3-oxopropoxy)phenyl]methyl]phenoxy]propanehydrazide |
InChI |
InChI=1S/C19H24N4O4/c20-22-18(24)9-11-26-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)27-12-10-19(25)23-21/h1-8H,9-13,20-21H2,(H,22,24)(H,23,25) |
InChIキー |
ZCELVXIGCAYWQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCCC(=O)NN)OCCC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
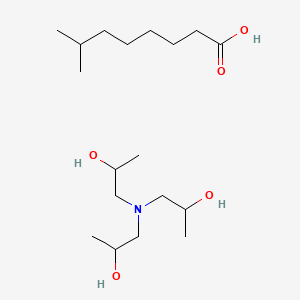
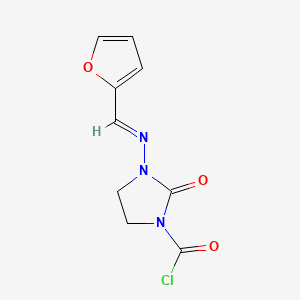
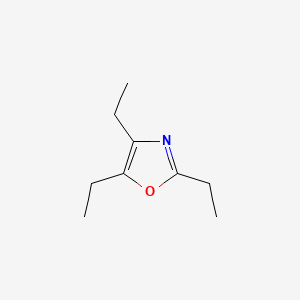

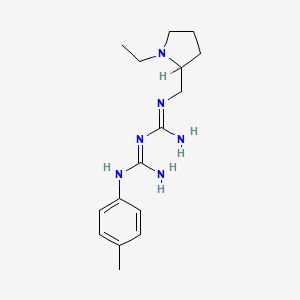


![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)


![6,14-Dichloroaceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B12684187.png)

